molecular formula C22H21N3O2 B11392186 1-(2-ethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11392186
M. Wt: 359.4 g/mol
InChI Key: MHJQFURTGLTILH-UHFFFAOYSA-N
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Description

1-(2-ETHOXYPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone core linked to a benzodiazole moiety and an ethoxyphenyl group

Preparation Methods

The synthesis of 1-(2-ETHOXYPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Pyrrolidinone Ring: This step involves the formation of the pyrrolidinone ring, often through a cyclization reaction.

    Introduction of the Ethoxyphenyl Group: This can be done via a substitution reaction where the ethoxyphenyl group is introduced to the benzodiazole core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-ETHOXYPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-ETHOXYPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(2-ETHOXYPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-ETHOXYPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared to other similar compounds, such as:

    1-(2-METHOXYPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.

    1-(2-ETHOXYPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-IMIDAZOL-2-YL]PYRROLIDIN-2-ONE: This compound features an imidazole ring instead of a benzodiazole ring, which can influence its biological activity and applications.

The uniqueness of 1-(2-ETHOXYPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H21N3O2/c1-3-13-24-18-10-6-5-9-17(18)23-22(24)16-14-21(26)25(15-16)19-11-7-8-12-20(19)27-4-2/h1,5-12,16H,4,13-15H2,2H3

InChI Key

MHJQFURTGLTILH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C

Origin of Product

United States

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